molecular formula C27H31N5O3 B1666971 (2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide CAS No. 159013-54-4

(2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide

Cat. No. B1666971
CAS RN: 159013-54-4
M. Wt: 473.6 g/mol
InChI Key: KUWBXRGRMQZCSS-HSZRJFAPSA-N
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Description

BIBP3226 is a nonpeptide antagonist of neuropeptide Y (NPY) receptor Y1 (Ki = 1.1 nM). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). It also binds to neuropeptide FF receptor 1 (NPFF1) and NPFF2 (Kis = 108 and 79 nM, respectively) and reverses NPFF-induced inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human NPFF2 in a concentration-dependent manner. BIBP3226 inhibits NPY-induced increases in perfusion pressure in isolated rat kidney but not the NPY-induced twitch response in isolated rat vas deferens (IC50s = 26 and >10,000 nM, respectively). BIBP3226 inhibits NPY-induced increases in blood pressure in pithed rats (ED50 = 0.11 mg/kg). It also inhibits NPFF-induced hypothermia in mice when administered intracerebroventricularly (i.c.v.) at a dose of 5 nmol.
BIBP3226 is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and also the neuropeptide FF receptor.

Scientific Research Applications

Neuropeptide Y Y1 Receptor Antagonist

BIBP3226 is a selective Neuropeptide Y (NPY) Y1 receptor antagonist . NPY is a peptide widely distributed throughout the body that is involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis . BIBP3226 has recognized application in bone regeneration studies .

Bone Regeneration Studies

BIBP3226 has been used in bone regeneration studies . It requires quantification at picogram levels, and its determination is proposed by a validated HPLC-MS/MS method .

Evaluation of Receptor Expression

BIBP3226 can be used to evaluate receptor expression . The amount of BIBP3226 found in breast cancer cells (MCF7) was 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), providing an indirect indicator of NPY Y1 receptor expression .

Neuropeptide FF Receptor Antagonist

BIBP3226 also acts as a potent and selective antagonist for the neuropeptide FF receptor . This has been widely used to help determine its functions in the body .

Computational Prediction of Ligand Binding

BIBP3226 has been used in computational prediction of ligand binding . A structural model of a Y1-antagonist complex was derived and used as a starting point for computational characterization of the effects on binding of alanine substitutions at thirteen different receptor positions .

Validation of Structural Models

The robustness and accuracy of the method enables univocal interpretation of existing mutagenesis and binding data . BIBP3226 has been used to validate structural models and demonstrate their ability to discriminate against suboptimal ones .

Mechanism of Action

Target of Action

BIBP3226, also known as (2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide, is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 (NPY Y1) and the neuropeptide FF receptor (NPFF) . These receptors are involved in various physiological processes, including the regulation of appetite and anxiety .

Mode of Action

Instead, it blocks these receptors and prevents them from being activated by their natural ligands . This results in a decrease in the physiological responses typically induced by the activation of these receptors.

Biochemical Pathways

It is known that the npy y1 receptor is involved in the regulation of appetite and anxiety . Therefore, blocking this receptor with BIBP3226 could potentially affect these processes. Similarly, the NPFF receptor is thought to be involved in pain modulation and the regulation of opioid analgesia , so its blockade could also influence these pathways.

Pharmacokinetics

It is known that bibp3226 can be detected in cell extracts and supernatants obtained from internalization assays .

Result of Action

BIBP3226 has been shown to have anxiogenic-like effects, meaning it can induce anxiety-like behaviors . It also has anorectic effects, meaning it can suppress appetite . Additionally, BIBP3226 has been shown to block the Y1-mediated corticotropin-releasing hormone release .

Action Environment

The action of BIBP3226 can be influenced by various environmental factors. For example, the amount of BIBP3226 found in breast cancer cells (MCF7) was 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), suggesting that the cellular environment can significantly influence the action of BIBP3226 .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415502
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide

CAS RN

159013-54-4
Record name BIBP 3226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBP-3226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BIBP 3226 interact with the NPY Y1 receptor?

A1: BIBP 3226 competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]

Q2: What are the downstream effects of BIBP 3226 binding to the Y1 receptor?

A2: By antagonizing Y1 receptors, BIBP 3226 inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for BIBP 3226 in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]

Q3: What is the molecular formula and weight of BIBP 3226?

A3: The molecular formula of BIBP 3226 is C28H31N7O3, and its molecular weight is 513.6 g/mol.

Q4: Is there any spectroscopic data available for BIBP 3226?

A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for BIBP 3226's Y1 receptor affinity and selectivity. [, , ]

Q5: How does modifying the structure of BIBP 3226 affect its activity?

A5: The (R)-enantiomer of BIBP 3226 (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of BIBP 3226 analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]

Q6: What is the significance of the guanidine moiety in BIBP 3226's structure?

A6: The guanidine group in BIBP 3226 is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]

Q7: What is known about the pharmacokinetic properties of BIBP 3226?

A7: BIBP 3226 exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that BIBP 3226 effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]

Q8: How has BIBP 3226 been studied in in vitro models?

A8: BIBP 3226 potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]

Q9: What are the key findings from in vivo studies using BIBP 3226?

A9: BIBP 3226 effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that BIBP 3226 may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]

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